molecular formula C16H23NO4 B8711100 dibutyl4-aminophthalate CAS No. 364042-39-7

dibutyl4-aminophthalate

Cat. No.: B8711100
CAS No.: 364042-39-7
M. Wt: 293.36 g/mol
InChI Key: DQAHYYUCJWXJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is primarily used in industrial applications and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl4-aminophthalate typically involves the esterification of 4-aminophthalic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

dibutyl4-aminophthalate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dibutyl 4-hydroxybenzene-1,2-dicarboxylate.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

dibutyl4-aminophthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of dibutyl4-aminophthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing butanol and 4-aminophthalic acid, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Similar ester structure but lacks the amino group.

    Diethyl 4-aminobenzene-1,2-dicarboxylate: Similar structure but with ethyl ester groups instead of butyl.

    Dimethyl 4-aminobenzene-1,2-dicarboxylate: Similar structure but with methyl ester groups instead of butyl.

Uniqueness

dibutyl4-aminophthalate is unique due to the presence of both amino and ester functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

CAS No.

364042-39-7

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

dibutyl 4-aminobenzene-1,2-dicarboxylate

InChI

InChI=1S/C16H23NO4/c1-3-5-9-20-15(18)13-8-7-12(17)11-14(13)16(19)21-10-6-4-2/h7-8,11H,3-6,9-10,17H2,1-2H3

InChI Key

DQAHYYUCJWXJIK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=C(C=C1)N)C(=O)OCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 403 (1.5 g, 4.6 mmol) was dissolved in 230 ml of benzene and then 2.8 g of purified zinc dust was added. Concentrated hydrochloric acid (8.2 ml) was added in portions. After 15 minutes of stirring at room temperature, another 2.8 g of zinc dust was added and the mixture was stirred at room temperature for 12 hours. Then 280 ml of water was added to the reaction mixture and the mixture was neutralized with 1N NaOH solution. The mixture was transferred to a separatory funnel and the benzene layer was removed. The aqueous layer was extracted with benzene. The combined benzene extracts were washed with water and dried over anhydrous sodium sulfate. After evaporation of the solvent, the residue was purified by silica gel column chromatography (n-hexane: acetic acid =10:1) to give 980 mg (89.6%) of di-n-butyl 4-aminophthalate (compound 404).
Name
Compound 403
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Five
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.